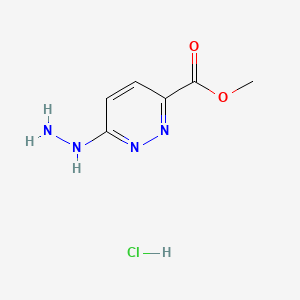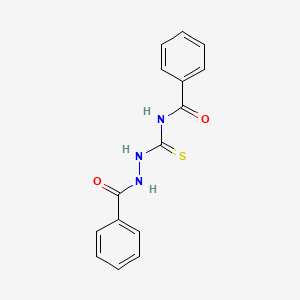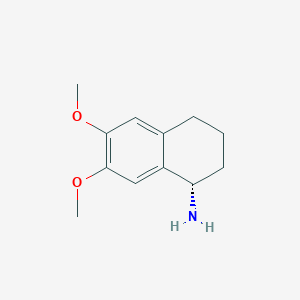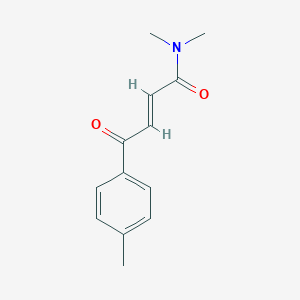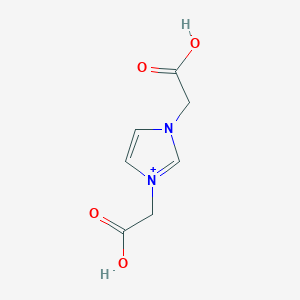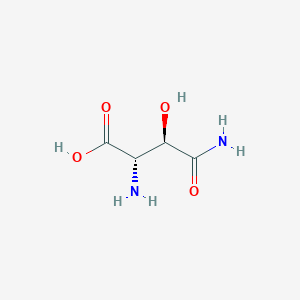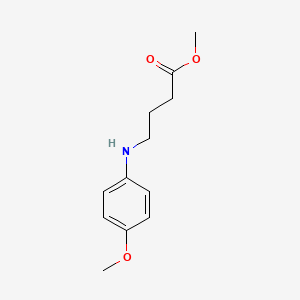
3-Hydroxyoctanoyl (R)-Carnitine Inner Salt (Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The term “3-Hydroxyoctanoyl ®-Carnitine Inner Salt (Mixture of Diastereomers)” refers to a specific form of a compound that includes a mixture of diastereomers . Diastereomers are stereoisomers that are not mirror images of each other . They occur when two or more stereoisomers of a compound have different configurations at one or more (but not all) of the equivalent (related) stereocenters .
Synthesis Analysis
While specific synthesis methods for “3-Hydroxyoctanoyl ®-Carnitine Inner Salt (Mixture of Diastereomers)” were not found, the synthesis of diastereomeric mixtures often involves several reaction steps . For example, a diastereomeric mixture of deuterium-labeled lovastatin was prepared from butyric acid via several reaction steps .Molecular Structure Analysis
Diastereomers have the same molecular formula and sequence of bonded atoms (constitution), but differ in the three-dimensional orientations of their atoms in space . This means that they are not mirror images of each other .Chemical Reactions Analysis
The chemical reactions involving diastereomers can be complex due to the presence of multiple chiral centers . The reactions of diastereomers will also become important once you learn the reactions of alkenes .Physical And Chemical Properties Analysis
The physical and chemical properties of diastereomers can vary widely because they are not mirror images of each other . Techniques such as liquid chromatography (LC), gas chromatography (GC), thin-layer chromatography (TLC), and countercurrent chromatography (CCC) can be used to separate and analyze amino acids, which are organic compounds containing amine groups (–NH2) and carboxylic groups (–COOH) .Future Directions
properties
CAS RN |
875668-60-3 |
|---|---|
Product Name |
3-Hydroxyoctanoyl (R)-Carnitine Inner Salt (Mixture of Diastereomers) |
Molecular Formula |
C₁₅H₂₉NO₅ |
Molecular Weight |
303.39 |
synonyms |
(2R)-3-Carboxy-2-[(3-hydroxy-1-oxooctyl)oxy]-N,N,N-trimethyl-1-propanaminium Inner Salt; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



